8-(2-Furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
8-(2-furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile is a member of piperazines and a member of pyridines.
Scientific Research Applications
Synthesis and Structural Analysis
- Pyridine derivatives, including structures similar to the mentioned compound, have been synthesized and analyzed for their structural features using techniques like IR, electronic spectroscopy, and X-ray diffraction. These studies provide insights into the optical properties of these compounds, with fluorescence spectra recorded in different solvents (Cetina, Tranfić, Sviben, & Jukić, 2010).
- The synthesis of pyridine derivatives involves various chemical reactions, including ring closure and cyclisation, to form complex structures with potential applications in pharmaceuticals and materials science (Morón, Nguyen, & Bisagni, 1983).
Optical and Electronic Properties
- Research into the optical properties of similar compounds reveals their potential in applications like fluorescence, with emission spectra influenced by different substituents. This could have implications in materials science, particularly in the development of fluorescent materials and sensors (Ignatovich et al., 2015).
Potential Applications
- Some derivatives have been explored for their potential as corrosion inhibitors, suggesting industrial applications in protecting metals from corrosion. These studies use techniques like electrochemical impedance spectroscopy and potentiodynamic polarization to evaluate their effectiveness (Dandia, Gupta, Singh, & Quraishi, 2013).
- Certain pyridine derivatives have shown potential in molecular docking and in vitro screening, indicating their possible use in drug discovery and development. These compounds could target specific proteins and exhibit antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
properties
Product Name |
8-(2-Furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile |
---|---|
Molecular Formula |
C24H24N4O3S |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
6-[4-(furan-2-carbonyl)piperazin-1-yl]-8-(furan-2-yl)-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C24H24N4O3S/c1-24(2)13-16-17(14-25)22(26-21(18(16)15-32-24)19-5-3-11-30-19)27-7-9-28(10-8-27)23(29)20-6-4-12-31-20/h3-6,11-12H,7-10,13,15H2,1-2H3 |
InChI Key |
LLHVRXFKIUMHND-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CS1)C(=NC(=C2C#N)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=CO5)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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